Physicochemical properties of 1-[(4-Bromo-3-chlorophenyl)methyl]-pyrrolidine
Physicochemical properties of 1-[(4-Bromo-3-chlorophenyl)methyl]-pyrrolidine
Topic: Physicochemical properties of 1-[(4-Bromo-3-chlorophenyl)methyl]-pyrrolidine Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
CAS: 1092069-95-8 | Formula: C₁₁H₁₃BrClN | M.W.: 274.59 g/mol [1][2][3][4]
Executive Summary
1-[(4-Bromo-3-chlorophenyl)methyl]-pyrrolidine (often referred to as 1-(4-Bromo-3-chlorobenzyl)pyrrolidine ) is a specialized heterocyclic building block used primarily in medicinal chemistry.[4] It serves as a lipophilic amine scaffold, notable for its dual-halogenated aromatic ring which offers distinct vectors for orthogonal functionalization.
This guide analyzes its physicochemical behavior, detailing its high lipophilicity (LogP ~3.7), its utility as a precursor in lithium-halogen exchange reactions, and the specific handling protocols required to maintain its integrity during synthesis.
Chemical Identity & Structural Analysis[6]
| Property | Detail |
| IUPAC Name | 1-[(4-Bromo-3-chlorophenyl)methyl]pyrrolidine |
| Common Name | 1-(4-Bromo-3-chlorobenzyl)pyrrolidine |
| CAS Number | 1092069-95-8 |
| SMILES | ClC1=C(Br)C=CC(CN2CCCC2)=C1 |
| InChI Key | ZDWVKCIIWFUASO-UHFFFAOYSA-N |
| Molecular Weight | 274.59 Da |
Structural Commentary
The molecule consists of a pyrrolidine ring connected via a methylene bridge to a 3-chloro-4-bromobenzene moiety.
-
Pyrrolidine Head: Acts as a basic center (pKa ~8.8–9.2 estimated), providing high solubility in acidic media and potential for lysosomal trapping in biological systems.
-
Halogenated Tail: The 3-chloro and 4-bromo substituents drastically increase lipophilicity compared to the unsubstituted benzylpyrrolidine.
-
Reactivity Node: The C-Br bond at the para position is electronically activated for metal-halogen exchange (e.g., with n-BuLi), while the meta-chlorine provides steric influence and metabolic stability against ring oxidation.
Physicochemical Properties
Data below represents a synthesis of calculated values (via consensus cheminformatics models) and properties derived from structural analogs.
Quantitative Profile
| Parameter | Value | Interpretation |
| LogP (Calc) | 3.70 ± 0.4 | High Lipophilicity. Readily crosses blood-brain barrier (BBB). Requires organic co-solvents for assaying. |
| LogD (pH 7.4) | ~2.5 | At physiological pH, a fraction exists as the free base, facilitating membrane permeation. |
| pKa (Base) | 8.9 (Est.) | The tertiary amine is protonated at physiological pH. |
| TPSA | 3.24 Ų | Extremely low polar surface area; strictly limited to the tertiary nitrogen. |
| H-Bond Acceptors | 1 | The pyrrolidine nitrogen.[5][6] |
| H-Bond Donors | 0 | No labile protons; chemically stable against non-oxidative conditions. |
| Solubility (Water) | < 0.1 mg/mL | Practically insoluble as free base. Soluble as HCl or Oxalate salt. |
Solubility & Stability Logic
-
Solubility: Due to the hydrophobic halogenated ring, the free base is an oil or low-melting solid that is immiscible with water. For storage and handling, conversion to the Hydrochloride (HCl) or Oxalate salt is recommended to induce crystallization and prevent oxidative degradation (N-oxide formation).
-
Stability: The aryl halides are stable under standard conditions but sensitive to UV light (photodehalogenation) and palladium contaminants (unwanted coupling).
Synthetic Protocols & Methodology
Primary Synthesis: Nucleophilic Substitution
The most robust route for scale-up involves the alkylation of pyrrolidine with 4-bromo-3-chlorobenzyl bromide.
Reagents:
-
4-Bromo-3-chlorobenzyl bromide (1.0 eq)
-
Pyrrolidine (1.2 eq)
-
Potassium Carbonate (
, 2.0 eq) -
Solvent: Acetonitrile (ACN) or DMF
Protocol:
-
Preparation: Dissolve 4-bromo-3-chlorobenzyl bromide in anhydrous ACN (0.2 M concentration).
-
Addition: Add
followed by the slow addition of pyrrolidine at 0°C to suppress bis-alkylation (though rare with secondary amines). -
Reaction: Warm to Room Temperature (RT) and stir for 4–6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).
-
Workup: Filter off inorganic salts. Concentrate filtrate. Redissolve residue in EtOAc, wash with water and brine.
-
Purification: If necessary, purify via flash column chromatography (
, Hexane/EtOAc gradient).
Functionalization: Lithium-Halogen Exchange
This molecule is frequently used as a "masked" intermediate. The bromine atom can be selectively lithiated to introduce electrophiles (aldehydes, ketones, etc.).
Protocol (Strict Anhydrous Conditions):
-
Dissolve 1-[(4-Bromo-3-chlorophenyl)methyl]-pyrrolidine in dry THF under Argon.
-
Cool to -78°C (Acetone/Dry Ice bath).
-
Add n-Butyllithium (n-BuLi) (1.1 eq, 2.5M in hexanes) dropwise over 20 mins.
-
Mechanistic Note: The Chlorine atom at position 3 exerts an inductive effect that stabilizes the intermediate aryl lithium species, but temperature control is critical to prevent benzyne formation.
-
Quench with electrophile (e.g., DMF to form the aldehyde) after 30 mins.
Visualization of Synthetic Logic
Figure 1: Synthetic workflow from precursor alkylation to downstream functionalization via lithiation.
Applications in Drug Discovery[6][8]
Pharmacophore Utility
This scaffold is highly valued in GPCR and Ion Channel research due to the specific geometry of the benzylpyrrolidine.
-
hERG Channel Implications: The combination of a basic amine (pyrrolidine) and a lipophilic aromatic tail is a classic pharmacophore for hERG inhibition. Early screening for cardiac safety is mandatory when utilizing this fragment.
-
Bioisosterism: The 3-Cl, 4-Br substitution pattern is often used to probe the size and electronic requirements of hydrophobic binding pockets, replacing more metabolically labile groups like methyl or methoxy.
Metabolic Considerations
-
CYP450 Interaction: The high LogP (3.7) suggests this molecule will be a substrate for CYP enzymes (likely CYP2D6 or CYP3A4).
-
Metabolic Soft Spot: The benzylic carbon is prone to oxidative deamination. The pyrrolidine ring is susceptible to hydroxylation.
Safety & Handling (MSDS Summary)
| Hazard Class | Classification | Handling Protocol |
| Acute Toxicity | Oral/Dermal (Category 4) | Wear nitrile gloves and lab coat. Avoid dust/mist inhalation. |
| Skin Corrosion | Irritant (Category 2) | Wash immediately with soap and water upon contact. |
| Eye Damage | Irritant (Category 2A) | Use safety goggles. Flush eyes for 15 mins if exposed. |
| Storage | Hygroscopic / Light Sensitive | Store at 2–8°C under inert gas (Argon/Nitrogen). |
Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (due to Halogen content).
References
-
PubChem Compound Summary. (n.d.). 1-(4-Bromo-3-chlorobenzyl)pyrrolidine.[3][4] National Center for Biotechnology Information. Retrieved from [Link]
-
World Intellectual Property Organization. (2008).[1] Patent WO2008148868: Novel Pyrrolidine Derivatives. (Context: Use of 1-(4-bromo-3-chlorobenzyl)pyrrolidine in lithiation reactions). Retrieved from
Sources
- 1. 1-[(4-Bromo-3-chlorophenyl)methyl]-pyrrolidine - CAS号 1092069-95-8 - 摩熵化学 [molaid.com]
- 2. chemscene.com [chemscene.com]
- 3. 1-[(4-Bromo-3-chlorophenyl)methyl]-pyrrolidine [sigmaaldrich.com]
- 4. 1-[(4-Bromo-3-chlorophenyl)methyl]-pyrrolidine [sigmaaldrich.com]
- 5. enamine.net [enamine.net]
- 6. halochem.com [halochem.com]
